Product packaging for MK 386(Cat. No.:CAS No. 158493-17-5)

MK 386

Cat. No.: B1676618
CAS No.: 158493-17-5
M. Wt: 415.7 g/mol
InChI Key: XUTZDXHKQDPUMA-MVJJLJOTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification as a Synthetic Azasteroid and 5α-Reductase Inhibitor

MK 386 is classified as a synthetic azasteroid. wikipedia.org This classification indicates that its chemical structure is based on a steroid skeleton, but with a nitrogen atom incorporated into one of the rings, specifically at the 4-position. ontosight.aisci-hub.se The compound is also known by the chemical name 4,7β-dimethyl-4-aza-5α-cholestan-3-one. wikipedia.orgwikiwand.com Its molecular formula is C28H49NO, and it has a molecular weight of approximately 415.7 g/mol . wikipedia.orgwikiwand.comrndsystems.comfda.govncats.io

Crucially, this compound functions as a 5α-reductase inhibitor. wikipedia.orgwikiwand.comnih.gov The enzyme 5α-reductase is responsible for catalyzing the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govwikipedia.orgoup.com There are two main isoforms of 5α-reductase in humans, type 1 and type 2, which exhibit differential tissue distribution. nih.govoup.comcapes.gov.br Research has shown that this compound is a potent and selective inhibitor of human type 1 5α-reductase (5αR1), demonstrating significantly higher potency against this isoform compared to type 2 5α-reductase (5αR2). wikipedia.orgwikiwand.comrndsystems.comnih.gov Specifically, reported IC50 values indicate that this compound is approximately 100-fold more selective for 5αR1 over 5αR2. wikipedia.orgwikiwand.comrndsystems.com

Historical Context of Development and Research Trajectory

This compound was first reported in 1994. wikipedia.orgwikiwand.com Its development stemmed from research into azasteroids as inhibitors of 5α-reductase, a class of compounds that includes other well-known inhibitors like finasteride (B1672673) and dutasteride (B1684494). sci-hub.senih.gov Finasteride, for instance, is a selective inhibitor of 5αR2, while dutasteride inhibits both 5αR1 and 5αR2. nih.gov The identification of this compound as a selective 5αR1 inhibitor provided a tool to investigate the specific roles of this isoform in various physiological processes and androgen-dependent conditions.

Research into this compound explored its potential therapeutic applications, particularly in conditions where 5αR1 activity is believed to play a significant role. capes.gov.br Studies investigated its effects on dihydrotestosterone concentrations in different tissues. nih.govoup.com For example, research in men demonstrated that this compound could decrease circulating concentrations of DHT. wikipedia.orgwikiwand.comnih.govoup.com While 5αR2 is responsible for a larger proportion of circulating DHT, 5αR1 contributes to DHT production in certain tissues, including the skin, particularly in sebaceous glands. wikipedia.orgwikipedia.orgoup.comcapes.gov.br

Detailed research findings on this compound's impact on DHT levels in different bodily compartments provided valuable insights into the tissue-specific activity of 5α-reductase isoforms. A study involving oral administration of this compound to men showed dose-dependent suppression of serum and sebum DHT levels. rndsystems.comnih.govoup.com Notably, this compound was found to significantly decrease DHT concentrations in sebum, a finding consistent with the predominance of 5αR1 activity in sebaceous glands. wikipedia.orgwikipedia.orgoup.comcapes.gov.br In contrast, the compound did not significantly affect DHT levels in semen, which is primarily influenced by 5αR2. wikipedia.orgrndsystems.comnih.govoup.com

The research trajectory for this compound included investigations into its potential for treating androgen-dependent conditions such as acne and pattern hair loss. wikipedia.orgwikiwand.com Excessive sebum production, a factor in acne vulgaris, is influenced by androgens, and 5αR1 is the predominant isoform in sebaceous glands. capes.gov.brcapes.gov.br Studies were conducted to assess the efficacy of this compound in these areas. wikipedia.orgwikiwand.comcapes.gov.br

Despite showing effects on DHT levels in relevant tissues, this compound was ultimately not marketed. wikipedia.orgwikiwand.com Its development was discontinued (B1498344) in early clinical trials. wikipedia.orgwikiwand.com

The research conducted with this compound contributed to the understanding of the distinct roles of 5α-reductase isoforms and the potential for selective inhibition as a therapeutic strategy. While this compound itself did not reach the market, the data generated from its study have been valuable in the broader context of research into steroid metabolism and androgen-dependent disorders.

Research Findings on DHT Reduction by this compound

CompartmentEffect of this compound (relative to baseline/placebo)Comparison to FinasterideSource(s)
Serum DHTDecreased by 20-30% at doses ≥ 10 mg wikipedia.orgnih.govoup.comFinasteride decreases serum DHT by ~70% wikipedia.orgnih.govwikipedia.orgoup.com wikipedia.orgnih.govwikipedia.orgoup.com
Sebum DHTSignificantly greater reduction (e.g., 55%) wikipedia.orgwikipedia.orgFinasteride results in modest reduction (e.g., 15%) wikipedia.orgwikipedia.org wikipedia.orgwikipedia.org
Semen DHTNo significant effect wikipedia.orgrndsystems.comnih.govoup.comFinasteride decreases semen DHT by ~88% wikipedia.orgnih.govoup.com wikipedia.orgrndsystems.comnih.govoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H49NO B1676618 MK 386 CAS No. 158493-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3aS,3bS,4S,5aR,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTZDXHKQDPUMA-MVJJLJOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@](CCC(=O)N2C)([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20935926
Record name MK-386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158493-17-5
Record name (4aR,4bS,6aR,7R,9aS,9bS,10S,11aR)-7-[(1R)-1,5-Dimethylhexyl]hexadecahydro-1,4a,6a,10-tetramethyl-2H-indeno[5,4-f]quinolin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158493-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7beta-Dimethyl-4-azacholestan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158493175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-386
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWDKP12EUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Biochemical Pharmacology of Mk 386

Elucidation of 5α-Reductase Isoform Selectivity

The enzyme 5α-reductase exists in two primary isoforms in humans, Type 1 (5αR1) and Type 2 (5αR2), which are products of different genes and exhibit distinct tissue distributions and enzymatic properties. oup.comoup.com These isoforms catalyze the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). oup.comoup.comwikipedia.org MK 386 has been characterized for its selective inhibitory activity against these isoforms. wikipedia.orgrndsystems.comtocris.com

Potency and Selectivity for 5α-Reductase Type 1 (5αR1)

This compound demonstrates potent and selective inhibition of human 5α-reductase Type 1. wikipedia.orgrndsystems.comtocris.com In vitro studies have determined its half-maximal inhibitory concentration (IC₅₀) for human 5αR1 to be approximately 0.9 nM. wikipedia.orgrndsystems.comtocris.com This indicates a high affinity and potent inhibitory effect on the Type 1 isoform of the enzyme. The apparent potency of this compound can be influenced by the membrane concentration in the assay, suggesting a high affinity for the lipid-rich membrane environment where 5α-reductase is located. nih.gov

Differential Inhibition Profile Compared to 5α-Reductase Type 2 (5αR2)

Compared to its potent inhibition of 5αR1, this compound exhibits significantly lower potency against human 5α-reductase Type 2. wikipedia.orgrndsystems.comtocris.com The IC₅₀ value for human 5αR2 has been reported to be 154 nM, demonstrating approximately 100-fold selectivity for 5αR1 over 5αR2. wikipedia.orgrndsystems.comtocris.com This differential inhibition profile distinguishes this compound from other 5α-reductase inhibitors like finasteride (B1672673), which is a selective inhibitor of 5αR2, and dutasteride (B1684494), which inhibits both isoforms. wikipedia.orgwikipedia.orgnih.gov

The following table summarizes the in vitro potency and selectivity of this compound for human 5α-reductase isoforms:

Enzyme IsoformIC₅₀ (nM)Selectivity Ratio (5αR2/5αR1)
Human 5α-Reductase Type 10.9 wikipedia.orgrndsystems.comtocris.com100-fold wikipedia.orgrndsystems.comtocris.com
Human 5α-Reductase Type 2154 wikipedia.orgrndsystems.comtocris.com

Mechanism of Enzyme Inhibition

Studies have investigated the mechanism by which this compound inhibits 5α-reductase activity.

Cofactor Dependence and Binding Dynamics

5α-reductase enzymes require the cofactor NADPH to catalyze the reduction of testosterone to DHT. nih.gov While specific details on the cofactor dependence of this compound's inhibition are not extensively detailed in the provided snippets, it is known that 4-azasteroids, a class to which this compound belongs, typically bind to the enzyme-NADPH complex. nih.gov this compound has also been found to be a slow-binding inhibitor of Type 1 5α-reductase. nih.gov However, this time-dependent inhibition does not appear to be related to its partitioning into the membrane, as studies with Type 2 5α-reductase show this compound to be a reversible, competitive inhibitor of that isoform. nih.gov

Competitive Inhibition with Substrate

Research indicates that this compound acts as a competitive inhibitor with respect to the substrate, testosterone. nih.govresearchgate.net This means that this compound competes with testosterone for binding to the active site of the 5α-reductase enzyme, specifically the enzyme-NADPH complex for Type 1. nih.gov By occupying the active site, this compound prevents the enzyme from binding to testosterone and catalyzing its conversion to DHT.

Impact on Androgen Metabolism Pathways

By inhibiting 5α-reductase, this compound impacts the metabolic pathway that converts testosterone to DHT. oup.comoup.comwikipedia.org The selective inhibition of 5αR1 by this compound leads to a reduction in DHT levels in tissues where this isoform is predominantly expressed, such as the skin and liver. wikipedia.orgoup.comwikipedia.orgnih.gov

Studies in men have shown that this compound treatment results in dose-dependent suppression of DHT concentrations in serum and sebum. oup.comrndsystems.comtocris.comnih.gov For instance, doses of 20 mg or more of this compound produced a mean reduction of approximately 20-30% in serum DHT. oup.com Higher doses, such as 50 mg, led to a nearly 50% reduction in sebum DHT. oup.comoup.com This is in contrast to finasteride, a selective 5αR2 inhibitor, which causes a greater reduction in serum DHT (around 70%) but a more modest reduction in sebum DHT (around 15%). wikipedia.orgoup.comoup.com The differential effects of this compound and finasteride on DHT levels in different tissues are consistent with the known tissue distribution of the 5α-reductase isoforms, with 5αR1 being a significant contributor to DHT in skin and liver, while 5αR2 is more prominent in the prostate and seminal vesicles. wikipedia.orgoup.comoup.comwikipedia.org

Combination therapy with this compound and finasteride has been shown to result in a more substantial reduction in circulating DHT levels, suggesting the complementary roles of the two isoforms in systemic DHT production. wikipedia.orgoup.com For example, the addition of this compound to finasteride treatment led to a near-complete suppression of circulating DHT. wikipedia.orgoup.com

Interestingly, while this compound significantly reduces serum and sebum DHT, it has been observed to have no significant effect on DHT concentrations in semen. oup.comrndsystems.comtocris.comnih.gov This finding further supports its selectivity for 5αR1, as 5αR2 is the predominant isoform in seminal vesicles. oup.comoup.comwikipedia.orgnih.gov Reciprocal increases in sebum testosterone concentrations have also been noted with this compound treatment, likely due to the accumulation of the substrate following 5αR1 inhibition. oup.comnih.gov

Treatment Group (Daily Dose)Change in Serum DHT (Day 14)Change in Sebum DHT (Day 14)Change in Semen DHT
Placebo+6.9% oup.comoup.com+5.0% oup.comoup.comNo significant change oup.comnih.gov
This compound (0.5 mg)-2.7% oup.comoup.com-25.4% (P < 0.05 vs. placebo) oup.comoup.comNot assayed oup.com
This compound (5 mg)-1.2% oup.comoup.com-30.1% (P < 0.05 vs. placebo) oup.comoup.comNot assayed oup.com
This compound (20 mg)-14.1% (P < 0.05 vs. placebo) oup.comoup.com-49.1% (P < 0.05 vs. placebo) oup.comoup.comNo significant change oup.comnih.gov
This compound (50 mg)-22.2% (P < 0.05 vs. placebo) oup.comoup.com-49.1% (P < 0.05 vs. placebo) oup.comoup.comNo significant change oup.comnih.gov
Finasteride (5 mg)-65.8% (P < 0.05 vs. placebo) oup.comoup.com-14.9% (P < 0.05 vs. placebo) oup.comoup.com-88% (P < 0.01 vs. placebo) oup.comnih.gov

Modulation of Dihydrotestosterone (DHT) Production

Dihydrotestosterone (DHT) is a potent androgen synthesized from testosterone by the enzyme 5α-reductase ndlabs.com. This compound, by inhibiting 5αR1, modulates DHT production in a tissue-specific manner.

Systemic Dihydrotestosterone Concentrations

Studies have shown that this compound administration leads to a reduction in circulating serum DHT concentrations in men wikipedia.orgndlabs.comwikipedia.orgnih.govoup.com. This reduction is dose-dependent rndsystems.comnih.govoup.com. Typically, this compound has been observed to decrease circulating DHT levels by approximately 20% to 30% wikipedia.orgndlabs.comwikipedia.orgnih.govoup.com. This level of reduction is consistent with the understanding that 5αR1 contributes about 20% to 30% of circulating DHT production, while 5αR2 is responsible for the majority (70% to 80%) wikipedia.org.

In contrast, selective 5αR2 inhibitors like finasteride typically achieve a greater reduction in circulating DHT, around 70% wikipedia.orgnih.govoup.com. A study evaluating the effect of different doses of this compound over 14 days showed dose-dependent decreases in serum DHT. For instance, mean changes from baseline in serum DHT were -14.1% and -22.2% after treatment with 20 mg and 50 mg of this compound, respectively, compared to placebo nih.govoup.com.

Combination therapy involving this compound and finasteride has been shown to result in a more substantial suppression of circulating DHT levels, approaching near-complete reduction (approximately 95%) wikipedia.orgnih.govoup.com.

Here is a table summarizing the observed changes in serum DHT with this compound:

Treatment Group (Daily Dose)Mean Change from Baseline in Serum DHT (Day 14)
Placebo6.9% nih.govoup.com
0.1 mg this compound4.6% nih.govoup.com
0.5 mg this compound-2.7% nih.govoup.com
5 mg this compound-1.2% nih.govoup.com
20 mg this compound-14.1% nih.govoup.com
50 mg this compound-22.2% nih.govoup.com
5 mg Finasteride-65.8% nih.govoup.com
Tissue-Specific Dihydrotestosterone Regulation (Sebum, Semen)

The selective inhibition of 5αR1 by this compound results in differential effects on DHT concentrations in various tissues, reflecting the distribution of 5α-reductase isozymes oup.com.

Sebum: this compound significantly reduces DHT concentrations in sebum wikipedia.orgrndsystems.comtocris.comnih.govoup.com. This effect is dose-dependent nih.govoup.com. Research indicates that this compound can decrease sebum DHT levels by 55% wikipedia.orgndlabs.comwikipedia.org. This is a considerably greater reduction compared to the modest 15% reduction observed with finasteride wikipedia.orgndlabs.comwikipedia.org. The pronounced effect of this compound on sebum DHT is consistent with the understanding that 5αR1 is the predominant isozyme in sebaceous glands oup.comresearchgate.net.

Here is a table comparing the effect of this compound and finasteride on sebum DHT:

Treatment Group (Daily Dose)Mean Change from Baseline in Sebum DHT (Day 14)
Placebo5.0% nih.govoup.com
0.5 mg this compound-25.4% nih.govoup.com
5 mg this compound-30.1% nih.govoup.com
20 mg this compound-49.1% nih.govoup.com
50 mg this compound-49.1% nih.govoup.com
5 mg Finasteride-14.9% nih.govoup.com

Semen: In contrast to its effects on serum and sebum DHT, this compound has been found to have no significant impact on DHT levels in semen wikipedia.orgrndsystems.comtocris.comnih.govoup.com. This finding aligns with the tissue distribution of 5α-reductase isozymes, as 5αR2 is the predominant form in the prostate gland, seminal vesicles, and epididymis, tissues that contribute to semen composition oup.com. Finasteride, a selective 5αR2 inhibitor, significantly reduces semen DHT levels (approximately 88%) wikipedia.orgoup.com.

Effects on Testosterone and Other Androgen Metabolites

Beyond its primary effect on DHT, the modulation of 5α-reductase activity by this compound can influence the levels of its substrate, testosterone, and other downstream metabolites.

Studies have reported no significant changes in serum testosterone concentrations following treatment with various doses of this compound nih.govoup.comnih.govoup.com. However, reciprocal increases in sebum testosterone concentration have been noted, particularly at higher doses of this compound oup.com. This suggests that while systemic testosterone levels remain largely unaffected, the inhibition of its conversion to DHT by 5αR1 in tissues like the skin can lead to an accumulation of testosterone locally.

Preclinical Investigations of Mk 386 Activity

In Vitro Pharmacological Characterization

In vitro studies have been crucial in defining the potency and selectivity of MK 386 against the different isoforms of 5α-reductase.

Enzyme Kinetics and Inhibitory Concentration Determination

This compound has been identified as a potent and selective inhibitor of human 5α-reductase type 1. rndsystems.comtocris.combio-techne.com Studies have determined its half-maximal inhibitory concentration (IC₅₀) values for both human 5αR1 and 5αR2. This compound demonstrates high selectivity, exhibiting significantly lower IC₅₀ values for type 1 compared to type 2. wikipedia.orgrndsystems.comtocris.combio-techne.com For human 5αR1, the IC₅₀ is reported to be around 0.9 nM, while for human 5αR2, it is approximately 154 nM, indicating roughly 100-fold selectivity for the type 1 isoform. wikipedia.orgrndsystems.comtocris.combio-techne.com The apparent potency of this compound has been noted to differ depending on the enzyme source (recombinant vs. native), suggesting its potency may be influenced by the membrane concentration in the assay. nih.gov this compound has also been described as a slow-binding inhibitor of type 1 5α-reductase. nih.gov Studies have also shown this compound to be a strong inhibitor of 5α-reductase activity in human brain tissue, with an IC₅₀ of 2.0 nmol/L, while being a poor inhibitor of prostate 5α-reductase type 2 activity with an IC₅₀ of 998.7 nmol/L in that tissue. oup.com

In Vivo Efficacy Studies in Animal Models

In vivo investigations have aimed to assess the pharmacodynamic effects of this compound and compare its activity to existing 5α-reductase inhibitors in animal models relevant to androgen-dependent conditions.

Pharmacodynamic Assessment in Relevant Disease Models

In vivo studies in men have shown that this compound decreases circulating concentrations of DHT. wikipedia.orgoup.comnih.govwikipedia.orgoup.com This reduction is consistent with the understanding that 5αR1 contributes to a portion of systemic DHT production. wikipedia.orgoup.com Specifically, this compound has been found to decrease circulating DHT levels by 20% to 30%. wikipedia.orgwikipedia.orgoup.com this compound has also been shown to significantly decrease DHT concentrations in sebum in a dose-dependent manner. wikipedia.orgoup.comnih.govoup.com A study indicated that this compound produced a 55% reduction in sebum DHT levels. wikipedia.orgwikipedia.org Reciprocal increases in sebum testosterone (B1683101) concentrations were also observed with this compound treatment. oup.comnih.gov However, MK-386 did not show a significant effect on DHT levels in semen. wikipedia.orgoup.comnih.gov

Comparative Analysis with Established 5α-Reductase Inhibitors

Comparative studies with finasteride (B1672673), a selective 5αR2 inhibitor, have highlighted the differential effects of inhibiting the individual 5α-reductase isoforms. While finasteride primarily reduces DHT levels in tissues where 5αR2 is dominant, such as the prostate and semen, this compound's effect is more pronounced in tissues rich in 5αR1, like the skin. wikipedia.orgoup.comnih.gov Finasteride typically decreases circulating DHT levels by approximately 70%, whereas this compound reduces them by 20-30%. wikipedia.orgoup.comwikipedia.orgoup.com In sebum, this compound demonstrated a greater reduction in DHT (55%) compared to finasteride's more modest reduction (15%). wikipedia.orgoup.comwikipedia.org Conversely, finasteride significantly reduced semen DHT levels (around 88%), while this compound had no significant effect. wikipedia.orgoup.comnih.gov The co-administration of this compound and finasteride has been shown to result in a near-complete suppression of circulating DHT levels, suggesting the combined contribution of both isoforms to systemic DHT. wikipedia.orgoup.comnih.gov

Clinical Research and Therapeutic Evaluation of Mk 386

Early Phase Clinical Trials and Pharmacodynamic Profiling

Early clinical investigations into MK 386 focused on its pharmacodynamic effects, particularly its ability to modulate androgen hormone levels in human subjects. oup.com These trials aimed to understand how this compound impacts the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key androgen involved in various physiological processes and androgen-dependent conditions. oup.comnih.govoup.com

Assessment of Androgen Hormone Suppression in Human Subjects

Clinical trials in healthy male subjects demonstrated that this compound decreases circulating concentrations of dihydrotestosterone (DHT). wikipedia.orgoup.comnih.govoup.comnih.gov This reduction is consistent with the understanding that 5α-reductase type I is responsible for approximately 20% to 30% of systemic DHT production. wikipedia.org Studies showed that this compound treatment resulted in a mean reduction of about 20-30% in serum DHT levels compared to placebo at doses of 10 mg or more. oup.comnih.gov No consistent effect on testosterone concentrations was observed in these trials. oup.comnih.gov

Beyond systemic effects, this compound was found to significantly decrease concentrations of DHT in sebum. wikipedia.orgoup.comnih.gov One study reported a 55% reduction in sebum DHT levels with this compound treatment. wikipedia.orgoup.comnih.govwikipedia.org In contrast, this compound was found to have no significant effect on levels of DHT in semen. wikipedia.orgoup.comnih.gov These differential effects across various tissues are consistent with the known tissue distribution profiles of the 5α-reductase isoforms. wikipedia.orgoup.com

A study investigating the co-administration of this compound and finasteride (B1672673) (a selective 5α-reductase type II inhibitor) found that this combination produced a near-complete suppression of circulating DHT levels, approximately 90% (89.5%) relative to baseline. oup.comnih.govoup.com This suggests that types 1 and 2 5α-reductase together account for nearly all circulating DHT. nih.gov

Dose-Response Relationships for DHT Reduction

Studies evaluating this compound in healthy males explored the relationship between administered dose and the resulting reduction in DHT levels. oup.com A single rising dose trial involving doses from 0.1 mg to 100 mg demonstrated that serum DHT was maximally reduced by 20-30% relative to placebo at doses of 10 mg or more, orally, by 24 hours post-treatment. oup.comnih.gov This indicates a dose-dependent effect on serum DHT suppression, reaching a plateau at certain dose levels. oup.comoup.com Dose-dependent suppression of sebum DHT was also observed with this compound treatment. oup.comnih.gov

The following table summarizes observed DHT reduction percentages from baseline in clinical studies:

CompartmentTreatmentObserved DHT ReductionCitation
SerumThis compound (10 mg or more)20-30% oup.comnih.gov
SerumThis compound (20 mg)-14.1% (Day 14) oup.comnih.gov
SerumThis compound (50 mg)-22.2% (Day 14) oup.comnih.gov
SerumFinasteride (5 mg)~70% / 65.8% / 68.7% wikipedia.orgoup.comnih.govoup.comnih.govscholasticahq.com
SerumDutasteride (B1684494)Up to 98% / ~90% wikipedia.orgscholasticahq.com
SerumThis compound (25 mg) + Finasteride (5 mg)~90% (89.5%) oup.comnih.govoup.com
SebumThis compound55% / -49.1% (50mg) wikipedia.orgoup.comnih.govwikipedia.org
SebumFinasteride15% / -14.9% wikipedia.orgoup.comnih.govwikipedia.org
SemenThis compound (20 or 50 mg)No significant change wikipedia.orgoup.comnih.gov
SemenFinasteride (5 mg)~88% wikipedia.orgoup.comnih.gov

Investigational Therapeutic Applications

This compound was investigated for its potential therapeutic utility in androgen-dependent conditions due to its ability to inhibit 5α-reductase type I and reduce DHT levels. wikipedia.orgnih.govoup.com

Androgenetic Alopecia

Androgenetic alopecia (pattern hair loss) is an androgen-dependent condition where DHT plays a significant causative role in genetically predisposed individuals. wikipedia.orgresearchgate.net Inhibitors of 5α-reductase have been evaluated as treatments for this disorder. wikipedia.orgresearchgate.net

This compound was under investigation for the potential treatment of pattern hair loss (androgenetic alopecia). wikipedia.org However, it was discontinued (B1498344) in early clinical trials. wikipedia.org A study conducted in stumptail macaques, an animal model for androgenic alopecia, assessed this compound treatment for one year. This study found that this compound failed to increase scalp hair weight, in contrast to finasteride, which was also evaluated in the same model. wikipedia.org

This compound is a selective inhibitor of 5α-reductase type I, while finasteride is a selective inhibitor primarily of 5α-reductase type II. wikipedia.orgoup.comnih.govoup.com Dutasteride, in contrast, is a non-selective inhibitor that affects both type 1 and type 2 isoforms. wikipedia.orgmims.commims.com

The differential effects of these inhibitors on circulating DHT levels are notable. This compound decreases circulating DHT by 20-30%, reflecting the contribution of type I. wikipedia.orgoup.comnih.govwikipedia.org Finasteride decreases DHT levels by about 70%, indicating the significant role of type II in systemic DHT production. wikipedia.orgoup.comnih.govscholasticahq.com Dutasteride, by inhibiting both isoforms, achieves a greater reduction in DHT levels, up to 98%. wikipedia.org

In terms of efficacy for androgenetic alopecia in humans, clinical studies have shown that finasteride (a type 2 inhibitor) is effective in slowing hair loss progression and increasing hair growth in men. scholasticahq.comresearchgate.netdovepress.comnih.gov Dutasteride (a dual inhibitor) has been shown to be more effective than finasteride in increasing hair count and improving hair growth assessments in men with androgenetic alopecia, which is consistent with its more extensive suppression of DHT. scholasticahq.comdovepress.comnih.govsemanticscholar.org As mentioned previously, this compound (a type 1 inhibitor) failed to show efficacy in increasing scalp hair weight in a stumptail macaque model, in contrast to finasteride. wikipedia.org

Efficacy Outcomes in Clinical Trials

Acne Vulgaris

Acne vulgaris is a common dermatological condition significantly influenced by androgen activity, particularly the role of androgens in stimulating sebum production by the sebaceous glands. Excessive sebum is considered a central aspect of acne pathophysiology. mims.com Dihydrotestosterone (DHT), formed by the action of 5α-reductase, is hypothesized to play a role in stimulating sebum production, with type I 5α-reductase believed to be the controlling isozyme in sebaceous glands. mims.comfishersci.ca

Efficacy Outcomes in Clinical Trials

Clinical trials were conducted to evaluate the efficacy of this compound in the treatment of acne vulgaris. In a placebo-controlled trial, this compound was examined as a treatment for acne. fishersci.ca The results indicated that this compound failed to demonstrate effectiveness that was significantly different from placebo. mims.comfishersci.ca A 3-month, multicenter, randomized, placebo-controlled clinical trial further assessed the use of a potent, selective inhibitor of type I 5α-reductase, such as this compound, alone and in combination with systemic minocycline (B592863). mims.com The findings from this study showed that inhibition of type I 5α-reductase was not associated with clinical improvement of acne when used as a monotherapy. mims.com

Comparative Efficacy with Standard Therapies (e.g., Antibiotics)

In comparative studies for acne treatment, this compound was evaluated against standard therapies, including systemic antibiotics like minocycline. Clinical trials revealed that this compound was significantly inferior to systemic minocycline therapy in treating acne. mims.comfishersci.ca Furthermore, when this compound was used in combination with minocycline, it did not enhance the therapeutic benefit observed with minocycline alone. mims.comfishersci.ca

Potential Role in Sebum-Related Pathologies

Given the prominent expression of type I 5α-reductase in sebaceous glands and the role of androgens in sebum production, inhibiting this enzyme was hypothesized to be a promising target for treating sebum-related pathologies like acne vulgaris. mims.comfishersci.cafishersci.ca Studies have shown that this compound can significantly decrease concentrations of DHT in sebum in a dose-dependent manner. fishersci.becalpaclab.comfishersci.ca One study noted that while finasteride, a selective type II inhibitor, resulted in only a modest reduction in sebum DHT levels (15%), this compound produced a significantly greater reduction (55%). mims.comcalpaclab.com This dose-dependent suppression of sebum DHT by a 5αR1 inhibitor suggested the potential utility of such compounds in the treatment of acne. calpaclab.comfishersci.ca However, despite the effect on sebum DHT levels, published clinical results on acne treatment with selective type I 5α-reductase inhibitors, including this compound, have been described as rather disappointing, as they did not significantly reduce sebum production or improve acne vulgaris in clinical trials. fishersci.ca

Exploratory Studies in Other Androgen-Dependent Conditions (e.g., Prostate Cancer Chemoprevention)

Beyond acne, this compound was also under investigation for its potential in treating other androgen-dependent conditions. mims.com This included exploratory studies related to prostate cancer. nih.gov While detailed clinical trial data specifically on this compound for prostate cancer chemoprevention were not extensively available in the search results, it was mentioned in the context of comparative studies with finasteride regarding prostate carcinoma primary cultures and the potential for prevention or treatment of early prostate cancer. nih.gov However, clinical development for this compound was discontinued in early clinical trials due to observations of hepatotoxicity. mims.com

Combination Therapeutic Strategies

Rationale for Dual 5α-Reductase Isozyme Inhibition

The rationale for exploring combination therapeutic strategies involving this compound stems from the existence of two distinct 5α-reductase isozymes with differing tissue distributions and contributions to circulating DHT levels. mims.comwikidata.orgcalpaclab.com While type 2 5α-reductase is responsible for the majority (70-80%) of circulating DHT, type 1 contributes the remaining 20-30%. mims.comwikidata.org Selective inhibition of type 1 5α-reductase by this compound leads to a 20-30% reduction in circulating DHT. mims.comwikidata.org In contrast, finasteride, a selective inhibitor of type 2 5α-reductase, lowers circulating DHT levels by approximately 70%. mims.comwikidata.orgcalpaclab.com Given that both isozymes contribute to DHT production, the co-administration of inhibitors targeting both type 1 and type 2 5α-reductase was investigated as a strategy to achieve more complete suppression of DHT levels. wikidata.orgcalpaclab.com Co-administration of this compound and finasteride was found to result in near-complete suppression of circulating DHT levels, achieving approximately 95% reduction. mims.comwikidata.org This near-complete suppression of DHT through dual inhibition provides a rationale for potential therapeutic applications in conditions where more profound androgen suppression is desired, such as certain prostate conditions. wikidata.orgnih.gov

Clinical Outcomes of this compound in Combination with Finasteride

Clinical research has investigated the effects of combining this compound, a selective inhibitor of 5α-reductase type 1, with finasteride, a selective inhibitor of 5α-reductase type 2, on serum dihydrotestosterone (DHT) concentrations in men. These studies aim to understand the combined impact of inhibiting both 5α-reductase isoforms, which are responsible for the conversion of testosterone to DHT. Two isozymes of 5α-reductase, type 1 and type 2, have been identified in humans with differential tissue distribution, and they catalyze the reduction of testosterone to DHT. nih.govoup.com The contributions of each isozyme to serum and tissue DHT concentrations have been a subject of investigation. nih.govoup.com

Finasteride, as a selective inhibitor of type 2 5α-reductase, has been shown to reduce circulating DHT levels by approximately 70% in men treated with 5 mg daily. nih.govoup.comoup.com MK-386, identified as a new selective inhibitor of type 1 5α-reductase, was studied in a trial involving healthy males. nih.govoup.com In a single rising dose trial, MK-386 at doses of 10 mg or more orally resulted in a maximal reduction of serum DHT by 20-30% relative to placebo within 24 hours post-treatment. nih.govoup.com This effect was statistically significant compared to placebo. nih.govoup.com No consistent effect on testosterone concentrations was observed with MK-386 alone. nih.govoup.com

A separate trial specifically examined the combination of MK-386 and finasteride. In this study, 10 healthy young men received finasteride (5 mg) for 19 days. nih.govoup.com After at least 10 days of finasteride treatment, a 25 mg dose of MK-386 was added for 2 days of combination therapy. nih.govoup.com Finasteride alone reduced DHT by an average of 68.7%. nih.govoup.com The addition of MK-386 to the finasteride regimen further suppressed serum DHT, resulting in a total reduction of 89.5% relative to baseline. nih.govoup.com This additional suppression of DHT by 20.8% with the combination therapy was statistically significant compared to the reduction achieved with finasteride alone. oup.com These findings are consistent with the understanding that both type 1 and type 2 5α-reductase isoforms contribute significantly to circulating DHT levels. nih.govoup.com

Small increases in serum testosterone were noted with finasteride alone (approximately 10%) and with the combination of finasteride and MK-386 (approximately 19%). nih.govoup.com

The differential responses in serum, sebum, and semen DHT concentrations associated with MK-386 and finasteride treatments are consistent with those changes anticipated for selective inhibitors of the human 5α-reductase isozymes. oup.com While finasteride decreases semen DHT levels by approximately 88%, MK-386 has been found to have no effect on levels of DHT in semen. wikipedia.org Conversely, MK-386 has been found to produce a significantly greater reduction in sebum DHT levels (55%) compared to finasteride (15%). wikipedia.org

The data from these studies suggest that the combination of a type 1 and a type 2 5α-reductase inhibitor can achieve a more complete suppression of circulating DHT levels than either inhibitor alone. nih.govoup.com

Data Tables

Treatment GroupMean Reduction in Serum DHT from Baseline (%)
Finasteride (5 mg)68.7 nih.govoup.com
Finasteride (5 mg) + MK-386 (25 mg)89.5 nih.govoup.com
Treatment GroupEffect on Serum Testosterone
Finasteride (5 mg)Approximately 10% increase nih.govoup.com
Finasteride (5 mg) + MK-386 (25 mg)Approximately 19% increase nih.govoup.com
CompoundEffect on Sebum DHT ReductionEffect on Semen DHT Levels
Finasteride15% reduction wikipedia.orgApproximately 88% reduction wikipedia.org
MK-38655% reduction wikipedia.orgNo significant change wikipedia.org

Safety Profile and Clinical Development Challenges

Observed Adverse Events in Human Studies

In clinical trials, MK 386 was generally reported as well tolerated by subjects. nih.govoup.com However, specific adverse events were noted. The most common adverse experiences reported were mild to moderate headache and symptoms associated with upper respiratory tract viral infections. These events were described as sporadic and transient, without a clear relationship to the dose level, and their character and frequency were comparable between the placebo and active treatment groups in one study. oup.comoup.com

A notable observation in human studies was the occurrence of reversible elevations in aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) levels. nih.govoup.comoup.com These elevations, indicative of potential liver impact, were observed in some subjects, specifically at the 50-mg dose in one study involving healthy men. nih.govoup.comoup.com

Incidence and Significance of Hepatotoxicity Leading to Clinical Discontinuation

The observation of hepatotoxicity, specifically elevated liver enzymes such as AST and ALT, proved to be a significant factor leading to the discontinuation of this compound in early clinical trials. wikipedia.orgwikiwand.comnih.gov While the elevations in AST/ALT were described as reversible in some instances nih.govoup.comoup.com, their occurrence, particularly at higher doses, raised concerns about the potential for drug-induced liver injury. wikipedia.orgwikiwand.com

Drug-induced hepatotoxicity can manifest in various clinical patterns and is a major reason for the withdrawal of drugs from the market or discontinuation of their development. proeurodilinet.eu Although the precise incidence rates across all studies are not comprehensively detailed in the provided snippets, the observation of elevated liver enzymes was significant enough to halt further development of this compound for its intended indications. wikipedia.orgwikiwand.com This highlights the critical importance of liver safety in drug development and the challenges posed by hepatic adverse events. proeurodilinet.eumdpi.com

Below is a summary of observed adverse events based on the provided information:

Adverse EventIncidence / ObservationSignificance
HeadacheMild to moderate, sporadic, transient. oup.comoup.comComparable to placebo in one study. oup.com
Upper respiratory tract viral infectionsSymptoms, sporadic, transient. oup.comoup.comComparable to placebo in one study. oup.com
Elevated AST/ALT (Liver Enzymes)Observed in some subjects, specifically at 50-mg dose. nih.govoup.comoup.comReversible in observed cases. nih.govoup.comoup.com Led to clinical discontinuation. wikipedia.orgwikiwand.comnih.gov

The decision to discontinue clinical development underscores the significance of the observed hepatotoxicity, even if reversible in early trials. wikipedia.orgwikiwand.comnih.gov Ensuring liver safety is a critical hurdle in the development of new pharmaceutical compounds. proeurodilinet.eumdpi.com

Advanced Research Perspectives and Future Directions

Comprehensive Elucidation of Pharmacological Mechanisms

Research into MK 386 has significantly contributed to understanding the pharmacological mechanisms of selective type 1 5α-reductase inhibition. This compound demonstrates high selectivity for 5αR1 over 5αR2, with reported IC50 values of 0.9 nM for 5αR1 and 154 nM for 5αR2, indicating approximately 100-fold selectivity. citeab.comontosight.ai Studies in humans have shown that this compound effectively suppresses serum and sebum DHT levels in a dose-dependent manner. citeab.comontosight.aialfa-chemistry.comciteab.com Notably, these studies indicated that this compound did not significantly affect semen DHT concentrations, in contrast to the type 2 selective inhibitor finasteride (B1672673) which substantially reduced semen DHT. citeab.comalfa-chemistry.comciteab.com This differential effect highlights the distinct tissue distribution and functional roles of the two 5α-reductase isozymes. wikipedia.orgalfa-chemistry.comciteab.comfishersci.canih.gov

Future research building on the understanding gained from this compound could focus on a more granular elucidation of the interaction between selective inhibitors and the 5αR1 enzyme at the molecular level. This includes detailed structural studies of the enzyme-inhibitor complex and the precise kinetics of binding and inhibition. Further investigation into the downstream effects of selective 5αR1 inhibition in various tissues where this isozyme is predominant could provide a more complete picture of its physiological roles beyond androgen metabolism, potentially uncovering novel therapeutic targets.

Development of Novel 5α-Reductase Type 1 Selective Inhibitors

This compound served as an example of a potent and selective type 1 5α-reductase inhibitor. ontosight.aiuni.luwikipedia.org The knowledge gained from its synthesis and evaluation is valuable for the ongoing development of novel inhibitors targeting 5αR1. Future research in this area aims to discover and develop new chemical entities that retain or improve upon the selectivity and potency of compounds like this compound while exhibiting a more favorable safety profile. This involves rational drug design based on the structural understanding of 5αR1, high-throughput screening of chemical libraries, and the synthesis of novel azasteroids or nonsteroidal compounds. uni.lu The goal is to identify candidates with reduced potential for off-target effects and improved pharmacokinetic properties, potentially enabling therapeutic applications for conditions where elevated 5αR1 activity is implicated.

Investigation of Resistance Mechanisms to 5α-Reductase Inhibition

While the provided search results discuss resistance mechanisms in the context of other therapies guidetopharmacology.org, specific information regarding resistance mechanisms to this compound or selective 5αR1 inhibition is not detailed. However, in general pharmacological research, the potential for resistance development is a critical consideration for any long-term therapy. If selective 5αR1 inhibitors were to be clinically utilized, future research would need to investigate potential mechanisms of resistance. This could involve studying alterations in the 5αR1 enzyme itself (e.g., mutations), changes in downstream signaling pathways that compensate for reduced DHT levels, or altered expression of drug transporters affecting intracellular inhibitor concentrations. Understanding such mechanisms would be crucial for developing strategies to overcome or prevent resistance, potentially through combination therapies or the development of inhibitors less susceptible to these mechanisms. The discontinuation of this compound limits the availability of clinical data on resistance specifically to this compound, but the general principles of investigating drug resistance would apply to any future selective 5αR1 inhibitors.

Integration of this compound Findings into Broader Steroidogenesis Research

The research on this compound has provided valuable data points for understanding the complexities of steroidogenesis, particularly the specific contribution of the type 1 5α-reductase isozyme. By selectively inhibiting 5αR1, studies with this compound demonstrated its role in producing DHT in certain tissues like serum and sebum, while showing that other tissues, such as the testes, rely predominantly on 5αR2 for DHT production. citeab.comontosight.aialfa-chemistry.comciteab.com This contributes to the broader understanding of how different steroidogenic enzymes and their isozymes are distributed and regulated in a tissue-specific manner. wikipedia.orgalfa-chemistry.comciteab.comfishersci.canih.gov

Future research can integrate these findings to build more comprehensive models of steroid metabolism in various physiological and pathological conditions. Understanding the interplay between 5αR1, 5αR2, and other enzymes in steroidogenesis is crucial for elucidating the pathogenesis of hormone-dependent disorders and developing targeted therapies. The data from this compound studies serve as a reference point for evaluating the impact of selective 5αR1 modulation within the complex network of steroid biosynthesis and metabolism.

Table of Compounds and PubChem CIDs

CompoundPubChem CID
This compound178013
Finasteride57363
Dutasteride (B1684494)6918296
Testosterone (B1683101)6013
Dihydrotestosterone (B1667394)10635

Data Table: Effect of this compound on Serum and Sebum DHT Levels

Based on available data, this compound demonstrated dose-dependent reductions in serum and sebum DHT levels. The following table summarizes representative findings from a study examining the effects of various oral doses of this compound over 14 days. alfa-chemistry.comciteab.com

This compound Dose (mg/day)Mean Change from Baseline Serum DHT (%)Mean Change from Baseline Sebum DHT (%)
Placebo+6.9+5.0
0.1+4.6-
0.5-2.7-
5-1.2-25.4
20-14.1-30.1
50-22.2-49.1*

*P < 0.05 vs. placebo. alfa-chemistry.comciteab.com Note: Data for all doses across both serum and sebum were not available in the provided snippets. This table includes representative data points.

Q & A

Basic: What is the mechanistic rationale for targeting angiopoietins with AMG 386 in cancer research?

AMG 386 is a peptibody that inhibits angiogenesis by blocking the interaction of angiopoietin-1 and -2 with their receptor Tie2. This disrupts tumor vascular remodeling, a critical process for tumor growth and metastasis. Preclinical models suggest that dual angiopoietin inhibition destabilizes tumor vasculature, potentially enhancing chemotherapy delivery .

Methodological Insight : Mechanistic validation involves in vitro receptor-binding assays (e.g., surface plasmon resonance) and in vivo models using dynamic contrast-enhanced MRI (DCE-MRI) to quantify vascular permeability changes (e.g., K<sup>trans</sup> reductions) .

Basic: What pharmacokinetic (PK) parameters define AMG 386 dosing in early-phase trials?

Phase I trials reported linear PK with a mean terminal half-life of 3.1–6.3 days, supporting weekly intravenous dosing. Steady-state concentrations were achieved after four doses, with minimal accumulation .

Methodological Insight : PK studies used non-compartmental analysis (NCA) and validated ELISA assays for serum concentration measurements. Dose proportionality was confirmed via ANOVA across cohorts (0.3–30 mg/kg) .

Basic: How were safety and dose-limiting toxicities (DLTs) evaluated in AMG 386 monotherapy trials?

Safety was assessed using CTCAE v3.0 criteria. In a Phase I study (N=32), AMG 386 showed a distinct toxicity profile from VEGF inhibitors, with fatigue (28%), peripheral edema (25%), and asymptomatic proteinuria (34%) as common low-grade events. One DLT (respiratory arrest at 30 mg/kg) was attributed to tumor burden rather than direct toxicity .

Methodological Insight : DLT evaluation required observing ≥33% of patients per cohort for ≥4 weeks. Toxicity attribution involved multidisciplinary review to distinguish drug effects from disease progression .

Advanced: How can researchers design combination trials with AMG 386 and chemotherapy while minimizing pharmacokinetic interactions?

A Phase Ib study combined AMG 386 (10 mg/kg weekly) with FOLFOX-4, carboplatin/paclitaxel, or docetaxel. Pharmacokinetic independence was confirmed via parallel LC-MS/MS analysis of chemotherapeutic agents and AMG 386, showing no alterations in clearance or AUC .

Methodological Insight : Use staggered dosing schedules and population PK modeling to assess drug-drug interaction risks. Biomarker-driven designs (e.g., K<sup>trans</sup> changes) can stratify patients likely to benefit from vascular-targeting combos .

Advanced: How should contradictory data on AMG 386’s antitumor efficacy be analyzed?

While AMG 386 monotherapy showed modest activity (1 partial response in ovarian cancer), combination therapy achieved higher response rates (e.g., 1 complete response in bladder cancer). Contradictions may arise from tumor heterogeneity in angiopoietin dependency or compensatory VEGF pathways.

Methodological Insight : Employ adaptive trial designs (e.g., ACE Consensus guidelines) to permit mid-study adjustments, such as enriching for Tie2-high tumors identified via IHC or RNA sequencing . Use mixed-effects models to account for inter-patient variability in biomarker expression .

Advanced: What biomarkers are validated for assessing AMG 386’s vascular modulation in clinical trials?

DCE-MRI-derived K<sup>trans</sup> (volume transfer constant) is a primary biomarker for vascular permeability. In Phase I, 10/32 patients showed K<sup>trans</sup> reductions (13 lesions), correlating with stable disease ≥16 weeks. Secondary biomarkers include circulating angiopoietin-2 levels and Tie2 receptor occupancy assays .

Methodological Insight : Standardize DCE-MRI protocols across sites using phantom calibration. For longitudinal studies, apply Wilcoxon signed-rank tests to compare pre/post-treatment K<sup>trans</sup> values .

Advanced: How can researchers address ethical and feasibility challenges in AMG 386 trials for refractory cancers?

Phase I trials prioritized patients with advanced solid tumors refractory to standard therapies. Ethical frameworks included independent safety monitoring boards and strict inclusion criteria (e.g., ECOG ≤2, adequate organ function). Feasibility was enhanced by leveraging FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development .

Methodological Insight : Implement risk-based monitoring (RBM) to reduce patient burden. Use patient-reported outcomes (PROs) via validated tools like EORTC QLQ-C30 to capture quality-of-life data alongside efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK 386
Reactant of Route 2
MK 386

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.